molecular formula C12H13NOS B8655809 2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol

2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol

Cat. No.: B8655809
M. Wt: 219.30 g/mol
InChI Key: XMKRIEWZSSJQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound has shown potential in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol typically involves the reaction of 2-azido-1-(4-methyl-2-phenylthiazol-5-yl)ethanone with substituted ethynylbenzene, followed by reduction with sodium borohydride . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiazole ring allows for various substitution reactions, particularly at the nitrogen and sulfur positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce different functional groups into the thiazole ring.

Scientific Research Applications

2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol involves its interaction with microbial cell membranes, leading to disruption of cellular processes. The thiazole ring structure allows it to bind to specific molecular targets, inhibiting essential enzymes and pathways required for microbial growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol is unique due to its specific thiazole structure, which provides a balance of hydrophobic and hydrophilic properties, making it effective against a wide range of microbial strains. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications.

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanol

InChI

InChI=1S/C12H13NOS/c1-9-11(7-8-14)15-12(13-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3

InChI Key

XMKRIEWZSSJQQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCO

Origin of Product

United States

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